Benazepril was first introduced in the 1980s and has been widely studied for its efficacy in managing high blood pressure and related cardiovascular conditions. It belongs to the class of ACE inhibitors, which also includes other well-known medications such as lisinopril and ramipril. The compound's chemical structure is characterized by a specific stereochemistry that contributes to its pharmacological activity.
The synthesis of (1R,3S)-Benazepril Hydrochloride involves several methods, primarily focusing on asymmetric synthesis techniques to ensure the production of the desired enantiomer.
The molecular formula for (1R,3S)-Benazepril Hydrochloride is CHClNO. Its structure features a benzazepine core with various functional groups that contribute to its biological activity.
The chemical reactivity of (1R,3S)-Benazepril Hydrochloride includes several key reactions:
These reactions are essential for both the synthesis and purification stages of benazepril hydrochloride production.
(1R,3S)-Benazepril acts primarily by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin system.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm structural integrity during synthesis.
(1R,3S)-Benazepril Hydrochloride is primarily used in clinical settings for:
The compound's efficacy as an ACE inhibitor has made it a staple in cardiovascular pharmacotherapy since its introduction.
The construction of the chiral benzazepine scaffold relies critically on enantiomerically pure intermediates. The key intermediate (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one serves as the foundational building block for benazepril assembly. This intermediate is synthesized via multistep sequences starting from α-tetralone. Alternative routes employ Beckmann rearrangement of benzocyclohexanone oxime derivatives followed by stereoselective reduction or resolution to install the crucial (S)-configuration at the C3 position [8]. Significant industrial challenges arise from hazardous reagents (e.g., sodium azide in earlier routes) and low-yielding resolution steps that discard 50% of the racemic material. Modern approaches utilize 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-tert-butyl acetate as a versatile precursor for dynamic kinetic resolution (DKR), enabling near-quantitative utilization of starting material and improved atom economy [7] [8]. The tert-butyl ester protection enhances solubility and facilitates subsequent amidation steps while preventing racemization.
The incorporation of the (S)-1-ethoxycarbonyl-3-phenylpropyl moiety employs two principal strategies: nucleophilic displacement or reductive amination. The nucleophilic route involves activating ethyl (R)-2-hydroxy-4-phenylbutyrate (I) with trifluoromethanesulfonic anhydride to form the corresponding triflate (II). This highly reactive intermediate undergoes stereoinvertive substitution with the benzazepine amino intermediate (III) in dichloromethane using N-methylmorpholine (NMM) as base, yielding the benazepril ester backbone with retention of configuration [9]. Alternatively, reductive amination between ethyl 2-oxo-4-phenylbutyrate and the benzazepine amine using sodium cyanoborohydride (NaBH₃CN) proceeds via an imine intermediate. However, this method suffers from moderate diastereoselectivity (typically 70:30 SS:SR ratio), necessitating costly and yield-reducing recrystallizations to achieve pharmacopeial purity (>99.8% SS isomer) [9]. A convergent Michael addition pathway utilizes L-homophenylalanine ethyl ester (LHPE, 1) and methyl 4-(2-nitrophenyl)-4-oxobut-2-enoate (6) to form adduct 7, which undergoes hydrogenative cyclization to the lactam 8 – a direct precursor to benazepril [4] [6].
Table 1: Key Intermediates in Benazepril Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
(3S)-3-Amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | Not Provided | Core benzazepine scaffold for amidation |
Ethyl (R)-2-hydroxy-4-phenylbutyrate | Not Provided | Activated precursor for side chain incorporation via nucleophilic substitution |
3-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-tert-butyl acetate | Not Provided | DKR precursor enabling efficient chiral amine synthesis |
Methyl 4-(2-nitrophenyl)-4-oxobut-2-enoate | Not Provided | Michael acceptor for asymmetric aza-Michael reaction |
(2S,3'S)-2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester | Not Provided | Cyclized intermediate from aza-Michael pathway leading to benazepril |
Industrial process optimization necessitates careful solvent selection balancing reaction efficiency, safety, cost, and environmental impact. For the triflate formation step, dichloromethane (DCM) ensures high yields but poses toxicity and environmental concerns. Alternatives like toluene or ethyl acetate are investigated but may reduce reaction rates or triflate stability. The subsequent amidation requires polar aprotic solvents (DCM, acetonitrile) to solubilize ionic intermediates and facilitate SN₂ displacement while minimizing racemization. Large-scale crystallization of benazepril hydrochloride demands solvents enabling high recovery, purity, and polymorph control. Ethanol, isopropanol, acetone, ethyl acetate, and ketones (methyl ethyl ketone, 3-pentanone) are extensively evaluated. Ethyl acetate emerges as particularly suitable for salt formation due to its ability to produce easily filterable crystals with consistent polymorphic form when combined with aqueous HCl [3] [9]. Process concentration critically impacts yield and purity: Dilute solutions (<1% w/w) in aza-Michael reactions lower conversion, while overly concentrated systems (>20% w/w) reduce diastereoselectivity due to altered reaction equilibria and potential oligomerization [4] [8]. Modern green chemistry approaches favor DKR routes using isopropyl acetate or ethanol/water mixtures, significantly reducing hazardous waste compared to earlier processes involving sodium azide or stoichiometric resolving agents [7] [8].
Benazepril hydrochloride exhibits polymorphism, with Form A and Form B being the most characterized anhydrous crystalline forms. Form A, historically obtained from 3-pentanone/methanol (10:1) or chloroform, crystallizes in the monoclinic space group P2₁ with lattice parameters a=7.8655(4)Å, b=11.7700(6)Å, c=13.5560(7)Å, β=102.9470(10)°, V=1223.07(11)ų, Z=2. Its melting point ranges between 181-190°C depending on diastereomeric purity. Form B, obtained by adding aqueous HCl to a solution of benazepril free base in ethyl acetate (organic:aqueous ratio 5:1 to 100:1 w/w), crystallizes in the orthorhombic space group P2₁2₁2₁ with a=7.9353(8)Å, b=11.6654(11)Å, c=26.6453(16)Å, V=2466.5(4)ų, Z=4 [3] [5]. Thermodynamic studies confirm Form A is the stable polymorph at high temperatures, while Form B converts to Form A upon heating, as evidenced by DSC and variable-temperature XRD [5]. Strict water control (<0.5% v/v) is essential for reproducible Form A crystallization, typically achieved using ethanol with anti-solvents like hexane or diisopropyl ether [9]. Form B can also be prepared by slurrying Form A or amorphous benazepril HCl in water or wet organic solvents (0.1-15% v/v water). Amorphous material, generated by rapid evaporation of solutions in acetone or water, exhibits hygroscopicity and lower stability, making it undesirable for pharmaceutical formulation [3]. Industrial processes prioritize Form A production due to its consistent filtration characteristics, lower solubility (reducing Ostwald ripening during isolation), and superior thermal stability during drying and storage.
Table 3: Characterization of Benazepril Hydrochloride Polymorphs
Property | Form A | Form B | Amorphous Form |
---|---|---|---|
Crystallization Solvent | 3-Pentanone/MeOH, Chloroform, Ethanol/Hexane | Ethyl acetate + aq. HCl, Water slurry | Rapid evaporation (Acetone, Water) |
Crystal System | Monoclinic | Orthorhombic | None |
Space Group | P2₁ | P2₁2₁2₁ | N/A |
Unit Cell Parameters | a=7.8655Å, b=11.7700Å, c=13.5560Å, β=102.947° | a=7.9353Å, b=11.6654Å, c=26.6453Å | N/A |
Melting Point | 181-190 °C | Not Reported | Not Observed |
Stability | Thermodynamically stable (high temp) | Converts to Form A on heating | Hygroscopic, unstable |
Preferred Industrial Form | Yes | No | No |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4